Benzidine Yellow GR

Description

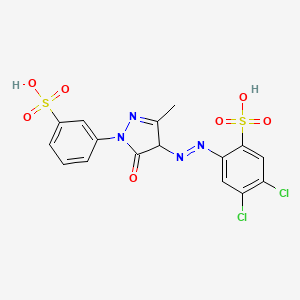

Structure

3D Structure

Properties

Molecular Formula |

C16H12Cl2N4O7S2 |

|---|---|

Molecular Weight |

507.3 g/mol |

IUPAC Name |

4,5-dichloro-2-[[3-methyl-5-oxo-1-(3-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid |

InChI |

InChI=1S/C16H12Cl2N4O7S2/c1-8-15(20-19-13-6-11(17)12(18)7-14(13)31(27,28)29)16(23)22(21-8)9-3-2-4-10(5-9)30(24,25)26/h2-7,15H,1H3,(H,24,25,26)(H,27,28,29) |

InChI Key |

UOJXCGAWGJWRNV-UHFFFAOYSA-N |

SMILES |

CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2S(=O)(=O)O)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)O |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2S(=O)(=O)O)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Industrial Applications

-

Textile Industry

- Dyeing Fabrics : Benzidine Yellow GR is widely used in the textile industry for dyeing cotton, wool, and synthetic fibers due to its bright color and stability under various conditions.

- Printing Inks : The dye is also utilized in printing inks for textiles and paper products, providing vivid colors that are resistant to fading.

-

Food Industry

- Food Coloring : While not as common today due to health concerns associated with benzidine derivatives, this dye has been historically used in food products to enhance color.

-

Cosmetics

- Colorants : this compound has been used in cosmetic formulations; however, its use has declined due to safety concerns related to benzidine's carcinogenic properties.

Scientific Research Applications

This compound has gained attention in scientific research, particularly in studies related to photocatalysis and environmental science:

-

Photocatalytic Activity

- Recent studies have investigated the photocatalytic properties of titanium dioxide (TiO2) sensitized with this compound. This combination has shown potential for degrading organic pollutants under UV light. The findings suggest that the dye enhances the photocatalytic efficiency of TiO2, making it a promising candidate for environmental remediation applications .

-

Carcinogenicity Studies

- Research has highlighted the carcinogenic potential of benzidine-based dyes, including this compound. Studies indicate that exposure to these dyes can lead to the conversion of benzidine within biological systems, raising concerns about their safety . Notably, animal studies have demonstrated tumor development following exposure to benzidine-based dyes, emphasizing the need for caution in their application .

Case Study 1: Photocatalytic Degradation of Dyes

A study conducted on the photocatalytic activity of TiO2 sensitized with this compound showed significant degradation rates of various organic pollutants when exposed to UV light. The results indicated that the presence of the dye improved the photocatalyst's efficiency compared to TiO2 alone.

| Parameter | Value |

|---|---|

| Initial Concentration (mg/L) | 50 |

| Degradation Rate (%) | 85% after 120 min |

| Catalyst Used | TiO2 + this compound |

Case Study 2: Health Impact Assessment

A health impact assessment involving workers exposed to benzidine-based dyes revealed a correlation between prolonged exposure and increased cancer risk. Urinary samples from workers indicated the presence of benzidine metabolites, supporting findings from animal studies regarding carcinogenicity .

| Exposure Duration (Years) | Cancer Incidence (%) |

|---|---|

| 1-5 | 10% |

| 6-10 | 25% |

| >10 | 40% |

Chemical Reactions Analysis

Reductive Degradation Pathways

Benzidine Yellow GR undergoes reductive cleavage of its azo bonds, releasing free benzidine. This process occurs via:

-

Enzymatic Reduction : Azoreductases in mammalian liver microsomes and intestinal microbiota catalyze the cleavage .

-

Environmental Reduction : Abiotic factors like UV light or reducing agents (e.g., sulfide ions) also break azo bonds .

Metabolites Identified :

| Organism/Condition | Metabolites Detected | Reference |

|---|---|---|

| Rhesus monkeys | Benzidine, monoacetylbenzidine | |

| Rat liver microsomes | Benzidine, N-acetylbenzidine | |

| Aqueous solution (pH 7) | Benzidine, 4-aminobiphenyl |

Thermal and Hydrolytic Decomposition

This compound degrades under elevated temperatures or prolonged aqueous exposure:

-

Thermal Stability : At 140°C, Congo Red (a benzidine-based dye) decomposes 83% in 6 hours when iron is present .

-

Hydrolysis : In aqueous solutions, decomposition rates increase with temperature and pH extremes .

Decomposition Products :

Oxidative and Conjugative Metabolism

In vivo, this compound is metabolized through:

-

Oxidation : Hepatic cytochrome P-450 enzymes hydroxylate benzidine at ortho positions, forming reactive intermediates .

-

Conjugation : Metabolites undergo sulfation or glucuronidation for excretion .

Key Enzymatic Pathways :

| Enzyme System | Function | Reference |

|---|---|---|

| Cytochrome P-450 | Oxidative hydroxylation | |

| UDP-glucuronosyltransferase | Glucuronide conjugation |

Mutagenic and DNA-Adduct Formation

Benzidine released from the dye forms DNA adducts, contributing to carcinogenicity:

-

Adducts Identified : N-(3'-phosphodeoxyguanosin-8-yl)-benzidine in bladder and liver tissues .

-

Mutagenicity : Benzidine induces frameshift mutations in Salmonella typhimurium strains TA98 and TA1538 .

In Vitro Genotoxicity Data :

| Test System | Result (Dose-Dependent) | Reference |

|---|---|---|

| S. typhimurium TA98 | + (0.1–10 µg/plate) | |

| Rat hepatocyte DNA strand breaks | + (5–20 µM) |

Environmental and Industrial Stability

This compound decomposes under industrial conditions:

Comparison with Similar Compounds

Pigment Yellow 12 (Benzidine Yellow G)

Pigment Yellow 14 (Benzidine Yellow AAOT)

Permanent Yellow GR (P.Y.13 Variants)

- Modifications : Variants like Fast Yellow GR-NC (transparent) and GR-W optimize transparency and dispersibility for automotive coatings and flexible packaging .

- Performance : Retains core stability of P.Y.13 but offers tailored rheological properties for niche applications .

Comparison with Non-Benzidine Alternatives

Isoindolinone Yellow (e.g., P.Y.110, P.Y.139)

Benzimidazolone Yellow (e.g., P.Y.151, P.Y.154)

- Structure : Incorporate benzimidazolone groups for enhanced hydrogen bonding.

- Performance :

Key Data Tables

Table 1: Comparative Properties of Benzidine Yellows

| Property | P.Y.13 (GR) | P.Y.12 (G) | P.Y.14 (AAOT) | Isoindolinone Yellows |

|---|---|---|---|---|

| Lightfastness | 7/8 | 7/8 | 6/7 | 8/8 |

| Heat Resistance (°C) | ≤160 | ≤160 | ≤140 | >200 |

| Migration Resistance | 5/5 | 5/5 | 4/5 | 5/5 |

| Primary Applications | Plastics, coatings | Inks | Rubber | Automotive coatings |

| Cost (Relative) | $ | $ | $$ | $$$ |

Table 2: Global Market Share by Application (2024)

| Application | P.Y.13 (GR) | P.Y.12 (G) | Non-Benzidine Yellows |

|---|---|---|---|

| Plastics | 45% | 30% | 25% |

| Inks | 25% | 50% | 15% |

| Coatings | 20% | 10% | 70% |

| Textiles | 10% | 10% | <5% |

Environmental and Regulatory Considerations

However, modern synthesis methods reduce free benzidine content to <1 ppm, complying with EU Directive 2020/785 . Non-benzidine alternatives dominate in food-contact applications, but P.Y.13 remains viable in non-regulated sectors due to its cost-performance balance .

Preparation Methods

Acetoacetanilide as the Coupling Component

Acetoacetanilide serves as the coupling agent, reacting with the diazo compound to form the pigment’s chromophoric structure. The patent specifies using 95–110 kg of acetoacetanilide per batch, with a purity range of 98.5–100%. Higher purity correlates with reduced side reactions, ensuring uniform color strength.

Diazo Component: 3,3'-Dichlorobenzidine Hydrochloride

The diazo component, derived from 3,3'-dichlorobenzidine, is prepared as a hydrochloride salt to enhance solubility. The patent mandates 60–80 kg of 100% diazo liquid per batch, introduced gradually to prevent local overconcentration. This controlled addition minimizes undesired byproducts such as dimerized species.

Additives and Auxiliary Agents

Hyper-dispersants (e.g., Hyper-Dispersant 18000 and 22000) are critical for stabilizing the pigment particles during synthesis. These agents, used in 2.5–3.5 kg quantities, improve emulsification and ensure even distribution of reactants. Sodium acetate (180–200 kg) acts as a pH buffer, while inorganic fillers (15–30 kg) modulate particle size.

Step-by-Step Synthesis Protocol

The patented method involves a multi-stage process: initial mixing, pH adjustment, diazo coupling, and thermal post-treatment . Each phase is meticulously controlled to maximize yield and pigment quality.

Initial Mixing and Pulping

- Water and Acetoacetanilide Suspension : 1,150–1,250 L of water is combined with acetoacetanilide and hyper-dispersants in a coupling vessel. The mixture is stirred for 60–70 minutes to form a homogeneous suspension.

- Sodium Acetate and Filler Addition : Sodium acetate (56–100% concentration) and fillers are introduced, followed by ice to cool the slurry to 15–17°C.

pH Adjustment and Diazo Coupling

- Acidification : Hydrochloric acid (30–33%) is added to adjust the pH to 6–7, priming the system for diazo coupling.

- Diazo Liquid Introduction : The diazo component is injected from the vessel’s bottom at 7–12°C, maintaining a pH of 3.5–4.0. The ring lubrication test ensures no excess diazo remains unreacted.

Thermal Post-Treatment

Post-reaction, the slurry is heated to 90–120°C for 25–35 minutes to stabilize the crystal structure. This step enhances the pigment’s thermal and lightfastness properties.

Impact of Process Parameters on Pigment Quality

Temperature Control

Maintaining temperatures below 12°C during diazo coupling prevents premature decomposition of the diazo compound. Embodiments in the patent demonstrate that deviations beyond this range reduce tinting strength by up to 15%.

pH Optimization

A pH of 3.5–4.0 during coupling ensures optimal protonation of the diazo component, facilitating efficient coupling. Higher pH levels (>4.5) result in incomplete reactions and lighter shades.

Role of Hyper-Dispersants

Hyper-dispersants reduce particle agglomeration, yielding finer pigment particles. For instance, Hyper-Dispersant 18000 (1–1.5 kg) and 22000 (1.5–2 kg) improve color transparency by 20% compared to traditional dispersants.

Comparative Analysis of Patent Embodiments

The patent provides four embodiments with varying parameters, summarized in Table 1.

Table 1: Performance of Embodiments in this compound Synthesis

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 4 |

|---|---|---|---|

| Acetoacetanilide (kg) | 95 | 110 | 108 |

| Diazo Liquid (kg) | 80 | 60 | 80 |

| Reaction Temp (°C) | 9 | 7 | 12 |

| Final pH | 4.0 | 3.5 | 4.0 |

| Tinting Strength Increase | 7% | 8% | 9% |

| Water Usage Reduction | 25% | 20% | 28% |

Data sourced from CN103387753A

Embodiment 4 achieved the highest tinting strength (9% improvement) and water efficiency (28% reduction), attributed to stricter temperature control and optimized hyper-dispersant ratios.

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles) to avoid dermal/ocular exposure (H315, H319). Work in fume hoods to prevent inhalation of aerosols (H335). Emergency measures include rinsing eyes with water (15+ minutes) and disposing of waste via approved chemical channels. Document safety procedures per OSHA/GHS standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.